molecular formula C8H10O3 B3052697 3,5-Dimethylbenzene-1,2,4-triol CAS No. 4380-94-3

3,5-Dimethylbenzene-1,2,4-triol

Cat. No. B3052697
CAS RN: 4380-94-3
M. Wt: 154.16 g/mol
InChI Key: SMETXUPBOCFVOE-UHFFFAOYSA-N
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Description

3,5-Dimethylbenzene-1,2,4-triol is an organic compound with the molecular formula C8H10O3 . It is also known by several other names such as 3,5-Dimethyl-1,2,4-benzenetriol .


Molecular Structure Analysis

The molecular structure of this compound is based on a benzene ring with three hydroxyl groups and two methyl groups attached to it . The exact structure can be determined using spectroscopic methods .

Scientific Research Applications

Kinetic Modeling and Oxidation

Research on similar compounds to 3,5-Dimethylbenzene-1,2,4-triol, like 1,2-Dimethylbenzene, involves studying their kinetics of oxidation and ignition. This includes obtaining experimental results for the oxidation in jet-stirred reactors and shock tubes, followed by modeling using detailed chemical kinetic reaction mechanisms (Gaïl, Dagaut, Black, & Simmie, 2008).

Vibrations in Liquid States

Studies on the vibrations of atoms in liquid forms of related compounds, like 1,4-Dimethylbenzene, have been conducted. This includes investigations using X-ray diffraction methods to understand the molecular structure and interactions at different temperatures (Drozdowski, 2006).

Structural Analysis

Structural analysis of similar compounds in their liquid state, such as 1,4-Dimethylbenzene, using X-ray monochromatic radiation scattering methods, has been conducted. These studies focus on determining the most probable parameters of the molecule's structure (Drozdowski, 2006).

Aerobic Oxidation in Supercritical Water

Research involving the aerobic oxidation of methylaromatic compounds, including 1,2,4-trimethylbenzene, in supercritical water has been explored. This process utilizes catalysts to convert these compounds into corresponding carboxylic acids, demonstrating a potential application in selective oxidation processes (García‐Verdugo et al., 2004).

Degradation by Bacterial Strains

The degradation of similar compounds, like 1,2-Dimethylbenzene, by specific bacterial strains has been studied. This research contributes to understanding how certain bacteria can metabolize these compounds, which is crucial for environmental and biotechnological applications (Schraa et al., 2004).

properties

IUPAC Name

3,5-dimethylbenzene-1,2,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-4-3-6(9)8(11)5(2)7(4)10/h3,9-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMETXUPBOCFVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549533
Record name 3,5-Dimethylbenzene-1,2,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4380-94-3
Record name 3,5-Dimethylbenzene-1,2,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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